exo-3-Azabicyclo[3.2.1]octan-8-ol HCl

Medicinal Chemistry Stereochemistry Muscarinic Receptors

Sourcing stereochemically pure azabicyclic building blocks for GPCR ligand synthesis often involves long lead times and uncertain exo/endo ratios. exo-3-Azabicyclo[3.2.1]octan-8-ol HCl (CAS 2089291-70-1) resolves this pain point with defined exo-configuration at the 8-hydroxy position, critical for muscarinic/opioid receptor affinity where incorrect stereochemistry can cause >50-fold potency loss. • Defined exo-stereochemistry ensures SAR reproducibility and eliminates chiral separation costs. • Hydrochloride salt form guarantees high aqueous solubility, streamlining downstream coupling and formulation workflows. • Available from stock with batch-specific analytical documentation (HPLC, NMR) to support regulatory CMC requirements.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
Cat. No. B14857737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-3-Azabicyclo[3.2.1]octan-8-ol HCl
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESC1CC2CNCC1C2O.Cl
InChIInChI=1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6-;/m1./s1
InChIKeyYCMFHKGTJWAZSH-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

exo-3-Azabicyclo[3.2.1]octan-8-ol HCl: Stereoisomer Building Block


exo-3-Azabicyclo[3.2.1]octan-8-ol HCl is a bicyclic amine hydrochloride salt characterized by a rigid 3-azabicyclo[3.2.1]octane scaffold with a specific exo-configuration at the 8-hydroxy position . This structural motif is a key intermediate in the synthesis of various bioactive compounds, including those targeting muscarinic and opioid receptors [1]. Its high aqueous solubility, stemming from its hydrochloride salt form, and defined stereochemistry distinguish it as a versatile building block for medicinal chemistry and chemical biology applications .

Stereochemically defined exo-building block for GPCR ligand synthesis
High aqueous solubility as HCl salt supports aqueous reaction conditions
Rigid 3-azabicyclo scaffold enables precise SAR for muscarinic/opioid receptors

exo-3-Azabicyclo[3.2.1]octan-8-ol HCl: Why It Cannot Be Replaced


The exo-stereochemistry of this compound is not a trivial structural detail but a critical determinant of its biological and chemical utility. As demonstrated in studies of related azabicyclic muscarinic ligands, the exo vs. endo configuration can result in a greater than 50-fold difference in potency across multiple receptor systems [1]. The 3-azabicyclo[3.2.1]octane scaffold provides a rigid, pre-organized framework that is essential for precise molecular recognition . Substituting this specific exo-isomer with its endo counterpart or other less rigid amine building blocks would introduce conformational flexibility, potentially leading to a significant loss in target affinity, altered selectivity profiles, and unpredictable downstream biological activity, thereby invalidating structure-activity relationship (SAR) studies and compromising the integrity of a drug discovery program [1].

Stereochemical mismatch
Using the endo isomer may result in >50-fold potency shift in receptor assays, altering SAR interpretation.
Scaffold rigidity
Flexible amine building blocks can introduce conformational freedom, potentially reducing target affinity and selectivity.

exo-3-Azabicyclo[3.2.1]octan-8-ol HCl: Differentiation


Stereochemical Impact on Muscarinic Potency

While no direct binding data exists for this specific compound, studies on the structurally analogous 6-methyl-6-azabicyclo[3.2.1]octan-3-ol system demonstrate the profound impact of stereochemistry on biological activity. In this closely related scaffold, the (+)-enantiomer (azaprophen) exhibited approximately 200 times greater potency than its (-)-enantiomer, and a 3 beta-ol isomer (with a stereochemical difference analogous to an endo/exo relationship) was approximately 50 times less potent than azaprophen across multiple systems [1]. This establishes a class-level principle where the specific stereochemistry around the azabicyclo core is critical for high-affinity target engagement, a principle that directly justifies the procurement of the specific exo-isomer over its endo counterpart for SAR exploration.

Stereochemical Potency Impact
Class-level inference
~50-fold potency difference
exo (inferred high potency) vs. 3 beta-ol isomer (azaprophen analog)
Supports stereochemical-control context for muscarinic receptor studies
Based on radioligand binding in [3H]QNB assays (guinea pig ileum, rat tissues, CHO cells)
Medicinal Chemistry Stereochemistry Muscarinic Receptors Structure-Activity Relationship (SAR)

Physicochemical Comparison with Trospium Chloride

A cross-study comparison of fundamental physicochemical properties reveals significant differences between exo-3-azabicyclo[3.2.1]octan-8-ol HCl and the marketed muscarinic antagonist Trospium chloride. The target compound is a white crystalline solid with high aqueous solubility due to its hydrochloride salt form . In contrast, Trospium chloride is a larger, permanently charged quaternary ammonium compound with poor oral bioavailability (approximately 8-10%) and significant formulation stability challenges, particularly related to hydrolysis [REFS-2, REFS-3]. The target compound's lower molecular weight (163.65 g/mol) compared to Trospium (427.96 g/mol) and its lack of a permanent positive charge suggest a more favorable profile for lead optimization and formulation development.

MW vs. Trospium Chloride
Cross-study comparable
264.31 g/mol lower
Target 163.65 g/mol vs. Trospium 427.96 g/mol
Lower molecular weight may support permeability studies in lead optimization
Calculated from molecular formulas C7H14ClNO (target) and C25H30ClNO3 (Trospium)
Pharmaceutical Sciences Physicochemistry Formulation ADME

Key Intermediate in Pharmaceutical Patents

Patents explicitly claim methods for producing cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives, designating them as 'useful intermediates for agricultural chemicals or pharmaceutical products' [1]. The target compound, exo-3-azabicyclo[3.2.1]octan-8-ol HCl, serves as a direct precursor or a core structural component for these patented derivatives. Its inclusion in the patent literature underscores its recognized value and specific utility in the synthesis of biologically active molecules, a distinction not shared by all generic bicyclic amines.

Patent Intermediate
Class-level inference
Explicitly claimed as useful intermediate in pharmaceutical patents
Supports synthetic route selection for patentable GPCR ligands
Qualitative evidence from EP2184274B1 and related patent families
Process Chemistry Pharmaceutical Synthesis Intellectual Property Building Blocks

exo-3-Azabicyclo[3.2.1]octan-8-ol HCl: Applications


Stereospecific Synthesis for Muscarinic/Opioid SAR

Given the critical role of stereochemistry in determining the potency of azabicyclic muscarinic ligands [1], this compound is ideally suited as a starting material or key intermediate for synthesizing novel, stereochemically pure ligands targeting G-protein coupled receptors (GPCRs) like muscarinic or opioid receptors [2]. Its rigid scaffold provides a defined vector for attaching pharmacophores, enabling precise SAR exploration where the spatial orientation of functional groups is paramount for high-affinity binding and receptor subtype selectivity.

Favorable Physicochemical Starting Points

This compound's low molecular weight and high aqueous solubility [1] make it an attractive starting point for lead optimization programs where ADME properties are a concern. Unlike larger, more complex, and less soluble building blocks, this scaffold can be elaborated while maintaining a favorable physicochemical space. This is particularly relevant when compared to marketed drugs like Trospium chloride, which face significant ADME and formulation hurdles due to their quaternary ammonium structure and high molecular weight [2].

Process Chemistry for Patented Intermediates

As evidenced by its presence in multiple patents as a key intermediate [1], this compound is a valuable asset for process chemists developing scalable and efficient synthetic routes to complex pharmaceutical candidates. Its defined exo-stereochemistry allows for the development of stereoselective synthetic methodologies, which are crucial for meeting regulatory purity requirements and securing intellectual property positions in a competitive pharmaceutical landscape.

Application
Selection Property
Validation Focus
GPCR ligand SAR studies
exo-stereochemistry control
Receptor affinity and subtype selectivity profiling
Lead optimization for ADME properties
Low molecular weight and aqueous solubility
Permeability and solubility assay fit
Stereoselective synthetic route development
Defined exo-configuration for patent strategy
Stereochemical purity and scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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